N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine
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Overview
Description
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a phosphoryl group and a 4-chlorophenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Phosphoryl Group: The phosphoryl group can be introduced through phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) under controlled conditions.
Attachment of the 4-Chlorophenoxy Group: The 4-chlorophenoxy group can be attached via nucleophilic substitution reactions, where the pyridine ring reacts with 4-chlorophenol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
Uniqueness
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine is unique due to its specific combination of a pyridine ring, a phosphoryl group, and a 4-chlorophenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN2O2P/c1-18(16,15-11-3-2-8-14-9-11)17-12-6-4-10(13)5-7-12/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDMRMPPZCLXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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